

The Molecular Basis of JX237 Inhibition of B0AT1: A Technical Guide

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Compound of Interest		
Compound Name:	JX237	
Cat. No.:	B15610390	Get Quote

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This technical guide provides an in-depth examination of the molecular mechanisms underpinning the inhibition of the neutral amino acid transporter B0AT1 (SLC6A19) by the novel inhibitor, **JX237**. B0AT1 is a critical transporter for the absorption of neutral amino acids in the intestine and their reabsorption in the kidneys.[1][2][3][4] Its inhibition presents a promising therapeutic strategy for managing disorders of amino acid metabolism, such as phenylketonuria and urea-cycle disorders.[2][3][5][6] This document details the quantitative inhibitory properties of **JX237**, outlines the experimental protocols for its characterization, and visualizes the molecular interactions and experimental workflows.

Quantitative Inhibitory Profile of JX237 and Related Compounds

JX237 is a potent inhibitor of B0AT1.[1] Its inhibitory activity has been quantified using various bioassays, revealing a range of IC50 values that are dependent on the experimental methodology employed. A medicinal chemistry approach has led to the development of a series of potent B0AT1 inhibitors, with **JX237** being a key compound.[2][5] The inhibitory concentrations for **JX237** and related compounds are summarized below.



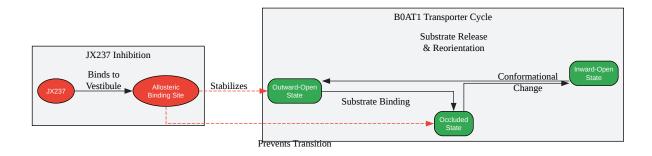
Compound	Assay Type	IC50 (nM)	Reference
JX237	FLIPR Assay	31	[1][2]
JX237	Radioactive L-leucine Uptake Assay	280	[1]
JX-series Compounds	FLIPR Assay	31-90	[2][3][5]
JX-series Compounds	Radioactive Uptake Assay	111-440	[5]
Cinromide (Reference Inhibitor)	Optimized Radioactive Uptake Assay	800 ± 100	[5]
E4 (Precursor Compound)	Not Specified	7700 ± 1900	[4]

Molecular Mechanism of Inhibition: An Allosteric Approach

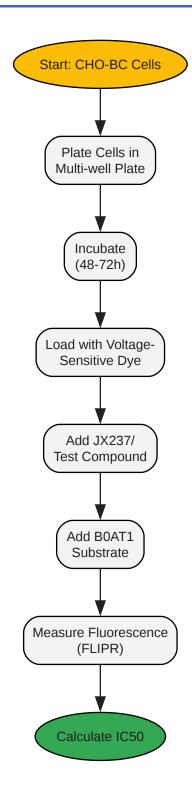
High-resolution cryo-electron microscopy (cryo-EM) studies of B0AT1 in complex with **JX237**-related compounds have elucidated the molecular basis of its inhibitory action.[2][3][5] **JX237** binds to an allosteric site located in the extracellular vestibule of the transporter, distinct from the orthosteric substrate-binding site (S1).[2][3][4] This binding event prevents the conformational change necessary for amino acid transport, specifically the movement of transmembrane helices TM1 and TM6.[2][3] By locking the transporter in an outward-open state, **JX237** effectively blocks the translocation of neutral amino acids.

The following diagram illustrates the proposed inhibitory pathway of **JX237** on B0AT1.

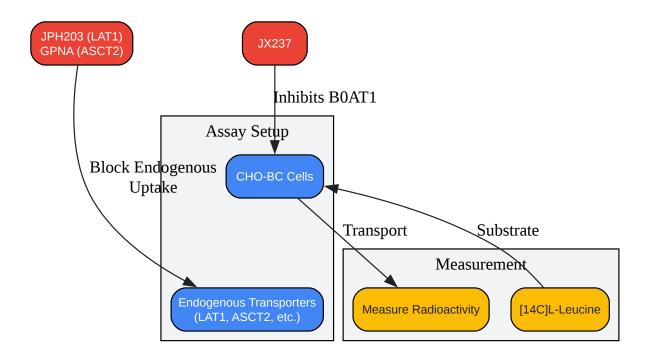












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